

Application Notes and Protocols: In Vivo Efficacy of Mtb ATP synthase-IN-1

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Compound of Interest

Compound Name: *Mtb ATP synthase-IN-1*

Cat. No.: *B10854837*

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These application notes provide a comprehensive overview of the preclinical evaluation of **Mtb ATP synthase-IN-1**, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ATP synthase. This document includes available data, detailed protocols for in vivo efficacy studies in animal models, and visualizations of the inhibitor's mechanism of action and experimental workflows.

Introduction

Mycobacterium tuberculosis ATP synthase has been validated as a critical target for the development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.[1][2][3] The enzyme is essential for generating ATP, the primary energy currency of the bacterial cell, making its inhibition a promising strategy to kill both replicating and dormant bacilli.[1][4][5] **Mtb ATP synthase-IN-1** (also known as compound 6ab) is a potent inhibitor of this enzyme.[6][7] This document outlines the available preclinical data for **Mtb ATP synthase-IN-1** and provides detailed protocols for assessing its in vivo efficacy in murine models of tuberculosis.

Data Presentation

Quantitative Data for Mtb ATP synthase-IN-1

While comprehensive in vivo efficacy data for **Mtb ATP synthase-IN-1** is not yet publicly available, the following table summarizes its known in vitro activity and pharmacokinetic properties in mice.[6]

Parameter	Value	Species/Cell Line	Reference
In Vitro Activity			
Minimum Inhibitory Concentration (MIC)	0.452-0.499 µg/mL	Mycobacterium tuberculosis	[6][7]
Cytotoxicity (IC50)	> 64 µg/mL	Vero Cells	[6]
Pharmacokinetics (Single Dose)			
Oral Bioavailability	Acceptable	Male CD-1 Mouse	[6]
Metabolic Stability	Good	Male CD-1 Mouse	[6]
Dosing (for PK study)	50 mg/kg (Oral), 5 mg/kg (Intravenous)	Male CD-1 Mouse	[6]

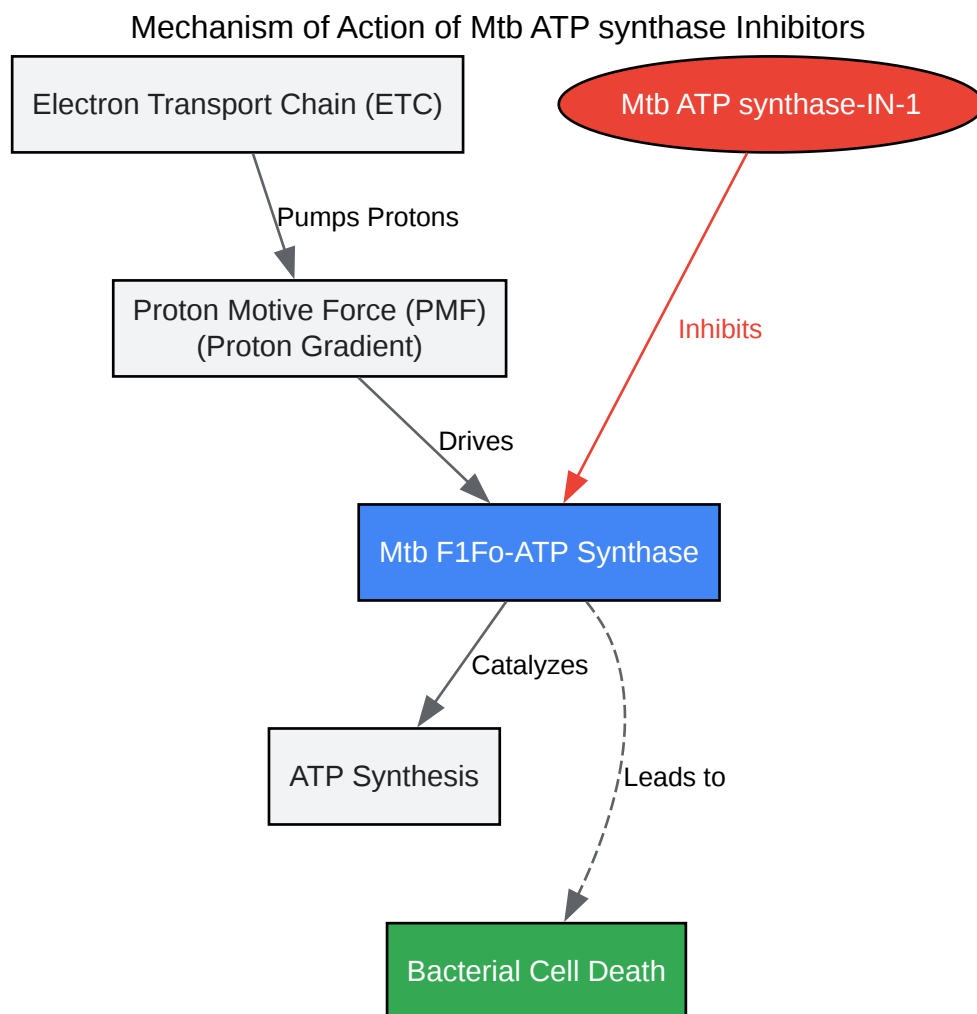
Template for In Vivo Efficacy Data (Murine Model)

The following table is a template for presenting in vivo efficacy data from a murine model of chronic tuberculosis infection. This table would typically be populated with data on bacterial load reduction in the lungs and spleen of infected mice following treatment with **Mtb ATP synthase-IN-1**.

Treatment Group	Dose (mg/kg)	Route of Administration	Duration of Treatment	Mean Log10 CFU \pm SD (Lungs)	Mean Log10 CFU \pm SD (Spleen)
Vehicle Control	-	Oral	4 weeks	[Data]	[Data]
Mtb ATP synthase-IN-1	[Dose 1]	Oral	4 weeks	[Data]	[Data]
Mtb ATP synthase-IN-1	[Dose 2]	Oral	4 weeks	[Data]	[Data]
Positive Control (e.g., Bedaquiline)	[Dose]	Oral	4 weeks	[Data]	[Data]

Mechanism of Action of Mtb ATP synthase Inhibitors

Mtb ATP synthase inhibitors, such as **Mtb ATP synthase-IN-1**, function by disrupting the process of oxidative phosphorylation in *Mycobacterium tuberculosis*.^{[1][8][9]} The F1Fo-ATP synthase enzyme utilizes the proton motive force generated by the electron transport chain to synthesize ATP.^{[1][8]} By binding to the ATP synthase complex, these inhibitors block the flow of protons, thereby halting ATP production and leading to bacterial cell death.^{[8][10][11][12]}



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Caption: Inhibition of Mtb ATP synthase disrupts the proton motive force, halting ATP synthesis and leading to bacterial cell death.

Experimental Protocols

In Vivo Efficacy Assessment in a Murine Model of Chronic Tuberculosis

This protocol describes a standard method for evaluating the in vivo efficacy of a novel anti-tuberculosis compound, such as **Mtb ATP synthase-IN-1**, in a mouse model of chronic infection.

1. Animal Model and Strain:

- Animal: Female BALB/c mice, 6-8 weeks old.
- Mtb Strain: Mycobacterium tuberculosis H37Rv.

2. Infection Procedure:

- Prepare a mid-log phase culture of Mtb H37Rv.
- Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs of each mouse.
- Allow the infection to establish for 4 weeks to develop a chronic infection state.

3. Treatment Regimen:

- Randomly assign mice to treatment groups (n=5-8 mice per group), including a vehicle control, multiple doses of **Mtb ATP synthase-IN-1**, and a positive control (e.g., bedaquiline).
- Prepare the drug formulations for oral gavage. **Mtb ATP synthase-IN-1** may be formulated in a vehicle such as 0.5% (w/v) methylcellulose.
- Administer the treatments once daily, 5 days a week, for 4 weeks.

4. Efficacy Evaluation:

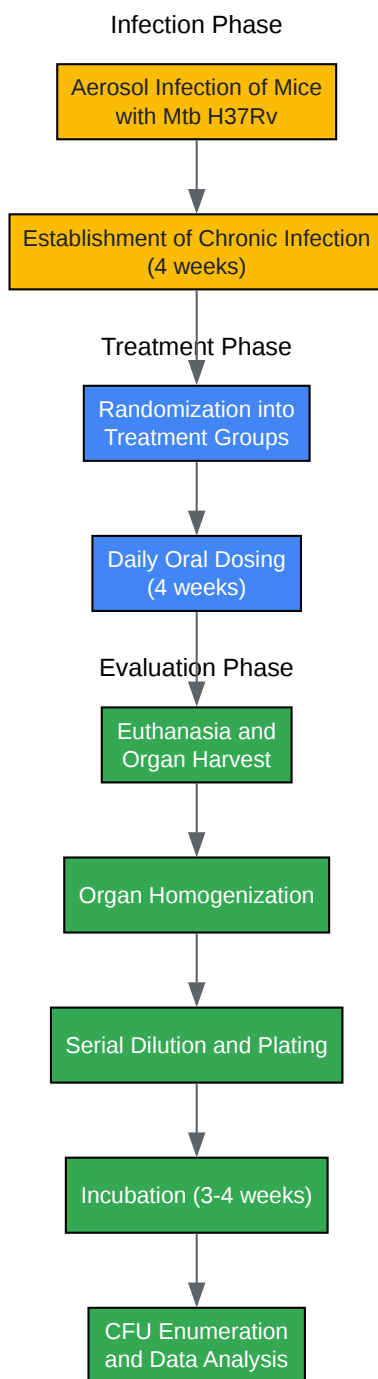
- At the end of the treatment period, euthanize the mice.
- Aseptically remove the lungs and spleen.
- Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

- Plate serial dilutions of the homogenates on 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
- Incubate the plates at 37°C for 3-4 weeks.
- Enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.

5. Data Analysis:

- Convert the CFU counts to Log10 values.
- Calculate the mean Log10 CFU \pm standard deviation for each treatment group.
- Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in bacterial burden. Statistical analysis can be performed using appropriate methods (e.g., one-way ANOVA with Dunnett's post-test).

Experimental Workflow for In Vivo Efficacy Study

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Caption: Workflow for assessing the in vivo efficacy of **Mtb ATP synthase-IN-1** in a murine model of chronic tuberculosis.

Conclusion

Mtb ATP synthase-IN-1 is a promising anti-tuberculosis agent with potent in vitro activity and favorable pharmacokinetic properties. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate its potential as a clinical candidate. The successful inhibition of a novel target within Mycobacterium tuberculosis represents a significant step forward in the development of new treatments to address the global health challenge of tuberculosis.

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